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Compound Name:
2-Chloro-6-fluoroquinoline-3-

carbaldehyde

Cat. No.: B1607959 Get Quote

An In-Depth Technical Guide to 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This guide provides an in-depth analysis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde, a

pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in

drug development. We will move beyond a simple recitation of facts to explore the causality

behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Introduction: A Versatile Scaffold in Modern
Chemistry
2-Chloro-6-fluoroquinoline-3-carbaldehyde is a substituted quinoline derivative that serves

as a highly versatile intermediate in organic synthesis. The quinoline core is a privileged

structure in medicinal chemistry, forming the backbone of numerous natural products and

synthetic drugs with a wide array of biological activities, including antimalarial, anticancer,

antibacterial, and anti-inflammatory properties.[1][2] The specific arrangement of functional

groups in this molecule—a reactive aldehyde at the 3-position, a displaceable chlorine atom at

the 2-position, and a fluorine atom at the 6-position—provides multiple handles for synthetic

modification, making it an invaluable synthon for creating diverse molecular libraries aimed at

drug discovery.[1][3]

This document serves as a comprehensive technical resource, detailing the compound's

fundamental properties, synthesis protocols, characteristic reactivity, and essential safety
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protocols.

Molecular Structure and Physicochemical
Properties
The unique reactivity of 2-Chloro-6-fluoroquinoline-3-carbaldehyde stems directly from its

molecular architecture. The electron-withdrawing nature of the nitrogen atom, the chlorine, the

fluorine, and the carbaldehyde group influences the electron density of the quinoline ring

system, dictating the regioselectivity of its subsequent reactions.

Caption: 2D structure of 2-Chloro-6-fluoroquinoline-3-carbaldehyde.

Table 1: Physicochemical Properties

Property Value Source

IUPAC Name
2-chloro-6-fluoroquinoline-3-

carbaldehyde
[4]

Molecular Formula C₁₀H₅ClFNO [4]

Molecular Weight 209.60 g/mol [4]

CAS Number 749920-54-5 [4]

Appearance Solid

InChI Key
AWXUFNXARKHKDY-

UHFFFAOYSA-N
[4]

SMILES
C1=CC2=NC(=C(C=C2C=C1F

)C=O)Cl
[4]

Synthesis: The Vilsmeier-Haack Approach
The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is

the Vilsmeier-Haack reaction.[5][6] This powerful formylation reaction is a cornerstone of

heterocyclic synthesis.
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Expert Insight: The choice of the Vilsmeier-Haack reaction is strategic. It allows for the

simultaneous formation of the quinoline ring and the introduction of the aldehyde group in a

one-pot procedure, starting from readily available acetanilides. The reaction proceeds via an

electrophilic substitution mechanism where the Vilsmeier reagent, an iminium salt formed in

situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like

phosphorus oxychloride, POCl₃), acts as the electrophile.[5][7]

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Experimental Protocol: Synthesis of 2-Chloro-6-
fluoroquinoline-3-carbaldehyde
This protocol is a representative methodology based on established procedures.[5][6]

Reagent Preparation (Vilsmeier Adduct Formation): In a fume hood, cool N,N-

dimethylformamide (DMF, ~3 eq.) in a round-bottom flask to 0°C using an ice bath. Add

phosphorus oxychloride (POCl₃, ~3.5 eq.) dropwise with constant stirring, ensuring the

temperature remains low.

Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled

addition is critical to control the reaction rate and prevent side reactions.

Addition of Substrate: To the prepared Vilsmeier reagent, add the corresponding 4-

fluoroacetanilide (~1 eq.) portion-wise.

Reaction: Heat the reaction mixture, for example, at 90°C using microwave irradiation for a

short duration (e.g., 3-5 minutes) or conventionally at 60-80°C for several hours.[5][6]

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Causality: Heating provides the necessary activation energy for the cyclization and

aromatization steps that form the quinoline ring.

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with

vigorous stirring.

Causality: This step hydrolyzes any remaining Vilsmeier reagent and precipitates the

organic product, which is typically insoluble in water.
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Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the

solid with cold water and dry it. Purify the crude product by recrystallization from a suitable

solvent, such as ethyl acetate, to yield the final compound.[5]

Chemical Reactivity and Synthetic Applications
The synthetic value of 2-Chloro-6-fluoroquinoline-3-carbaldehyde lies in the differential

reactivity of its functional groups. This allows for selective and sequential modifications.

Caption: Key reactive pathways of 2-Chloro-6-fluoroquinoline-3-carbaldehyde.

Reactions at the Aldehyde Group
The aldehyde at the C3 position is a classic electrophilic center.

Condensation Reactions: It readily undergoes condensation with primary amines and

hydrazines to form the corresponding Schiff bases (imines) and hydrazones, respectively.[7]

These reactions are fundamental for extending the molecular framework and are often the

first step in synthesizing more complex, fused heterocyclic systems.[7]

Multi-component Reactions: The aldehyde is an excellent substrate for multi-component

reactions (MCRs), where three or more reactants combine in a single pot to form a complex

product. This is a highly efficient strategy for building molecular diversity. For instance, it can

react with 2-aminobenzimidazole and malononitrile in a three-component reaction to

generate novel fluorescent aza-heterocycles.[8]

Reactions at the 2-Chloro Group
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution.

Hydrolysis to 2-Oxo Derivatives: A common and synthetically useful transformation is the

conversion of the 2-chloro group to a 2-oxo (or quinolone) group. This is typically achieved

by heating the compound in acetic acid with a base like sodium acetate, often accelerated by

microwave irradiation.[7] The resulting 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are

themselves valuable intermediates.[7]

Nucleophilic Displacement: The chloro group can be displaced by a variety of nucleophiles,

such as amines, thiols, or azoles (like 1,2,4-triazole), to introduce new functionalities at the
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C2 position.[2] This reaction significantly expands the range of accessible derivatives.

Spectroscopic Profile
Structural elucidation relies on standard spectroscopic techniques. The following table

summarizes the expected characteristic signals.

Table 2: Spectroscopic Characterization Data

Technique Characteristic Signals Rationale

¹H NMR

δ 10.5 - 11.1 ppm (singlet, 1H)

δ 7.2 - 8.8 ppm (multiplets,

aromatic H)

The aldehydic proton is highly

deshielded and appears far

downfield.[5] The aromatic

protons appear in their typical

region, with splitting patterns

determined by their positions

on the quinoline ring.

IR (KBr)

~1680 - 1705 cm⁻¹ (strong)

~2720, ~2840 cm⁻¹ (weak-

medium) ~1450 - 1600 cm⁻¹

Strong absorption due to the

C=O stretching of the

conjugated aldehyde.[5]

Characteristic C-H stretching

of the aldehyde group (Fermi

doublet).[5] Aromatic C=C

stretching vibrations.[5]

¹³C NMR δ ~189 ppm

The carbonyl carbon of the

aldehyde is highly deshielded.

[9]

Note: Exact chemical shifts (δ) and wavenumbers (cm⁻¹) may vary depending on the solvent

and specific substitution pattern.

Safety and Handling
As with any laboratory chemical, proper handling of 2-Chloro-6-fluoroquinoline-3-
carbaldehyde is essential. It is classified as hazardous, and all personnel must be familiar with
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its safety profile before use.

Table 3: GHS Hazard Information

Pictogram GHS07 (Exclamation Mark)

Signal Word Warning[4]

Hazard Statements
H302: Harmful if swallowed.[4] H319: Causes

serious eye irritation.[4]

Precautionary Statements

P264: Wash skin thoroughly after handling.[10]

[11] P270: Do not eat, drink or smoke when

using this product.[4] P280: Wear protective

gloves/eye protection/face protection.[10][11]

P301+P317: IF SWALLOWED: Get medical

help.[4] P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.[4][11] P337+P317: If eye

irritation persists: Get medical help.[4] P501:

Dispose of contents/container to an approved

waste disposal plant.[4][12]

Recommended Handling Procedures
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust.[11][12] Ensure eyewash stations and safety showers

are readily accessible.[12]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles or a face shield, and a lab coat.[10][11]

Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent dust formation. Wash

hands thoroughly after handling.[10][11]

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from

incompatible materials.[11][12]
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Conclusion
2-Chloro-6-fluoroquinoline-3-carbaldehyde is more than just a chemical; it is a versatile tool

for innovation in medicinal and materials chemistry. Its well-defined synthesis via the Vilsmeier-

Haack reaction and the predictable, orthogonal reactivity of its chloro and aldehyde

functionalities provide a robust platform for the design and construction of novel, complex

molecules. Understanding the principles outlined in this guide enables researchers to harness

its full synthetic potential while ensuring safe and effective laboratory practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1607959#2-chloro-6-fluoroquinoline-3-carbaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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